molecular formula C9H8F3NO2 B6278828 2-amino-3-methyl-4-(trifluoromethyl)benzoic acid CAS No. 851045-51-7

2-amino-3-methyl-4-(trifluoromethyl)benzoic acid

Cat. No. B6278828
CAS RN: 851045-51-7
M. Wt: 219.2
InChI Key:
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Description

2-Amino-3-methyl-4-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C8H6F3NO2. It is a useful intermediate for the synthesis of antimicrobial benzoisothiazolones and dithiobis(benzamides) .


Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring substituted with an amino group (NH2), a trifluoromethyl group (CF3), and a carboxylic acid group (COOH). The exact positions of these substituents on the benzene ring would depend on the specific isomer of the compound .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 205.13 g/mol. It is a solid at room temperature. Its density is approximately 1.5 g/cm³. It has a boiling point of 325.4°C at 760 mmHg. The vapor pressure is 0.0±0.7 mmHg at 25°C. The enthalpy of vaporization is 59.9±3.0 kJ/mol. The flash point is 150.6±27.9 °C .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound. In case of contact with skin or eyes, wash with plenty of water. If skin or eye irritation persists, seek medical attention .

Mechanism of Action

Target of Action

It is known to be a useful intermediate for the syntheses of antimicrobial benzoisothiazolones and dithiobis(benzamides) .

Mode of Action

It’s known that the compound can participate in solution phase peptide synthesis . More research is needed to fully understand its interaction with its targets and the resulting changes.

Biochemical Pathways

It’s known to be an intermediate in the synthesis of certain antimicrobial compounds , suggesting it may play a role in pathways related to microbial growth and proliferation.

Action Environment

It’s recommended to be stored in a dark place, sealed in dry conditions, and at room temperature , suggesting that light, moisture, and temperature could potentially affect its stability.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-3-methyl-4-(trifluoromethyl)benzoic acid involves the introduction of an amino group and a trifluoromethyl group onto a benzoic acid derivative.", "Starting Materials": [ "3-methylbenzoic acid", "trifluoromethylamine", "sodium hydroxide", "sodium nitrite", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Nitration of 3-methylbenzoic acid with nitric acid and sulfuric acid to form 3-methyl-4-nitrobenzoic acid.", "Step 2: Reduction of 3-methyl-4-nitrobenzoic acid with iron and hydrochloric acid to form 3-methyl-4-aminobenzoic acid.", "Step 3: Protection of the carboxylic acid group of 3-methyl-4-aminobenzoic acid with ethyl chloroformate to form ethyl 3-methyl-4-aminobenzoate.", "Step 4: Reaction of ethyl 3-methyl-4-aminobenzoate with trifluoromethylamine and sodium hydroxide to form ethyl 2-amino-3-methyl-4-(trifluoromethyl)benzoate.", "Step 5: Hydrolysis of ethyl 2-amino-3-methyl-4-(trifluoromethyl)benzoate with hydrochloric acid to form 2-amino-3-methyl-4-(trifluoromethyl)benzoic acid.", "Step 6: Neutralization of the hydrochloric acid with sodium bicarbonate and extraction of the product with ethyl acetate.", "Step 7: Purification of the product by recrystallization from ethanol and drying to obtain pure 2-amino-3-methyl-4-(trifluoromethyl)benzoic acid." ] }

CAS RN

851045-51-7

Product Name

2-amino-3-methyl-4-(trifluoromethyl)benzoic acid

Molecular Formula

C9H8F3NO2

Molecular Weight

219.2

Purity

91

Origin of Product

United States

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